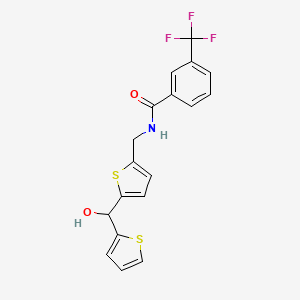

N-((5-(羟基(噻吩-2-基)甲基)噻吩-2-基)甲基)-3-(三氟甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

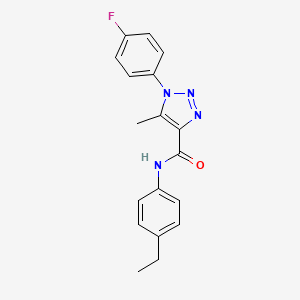

The compound "N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-3-(trifluoromethyl)benzamide" is a structurally complex molecule that may have potential biological activity. The presence of thiophene rings and a trifluoromethylbenzamide moiety suggests that it could interact with various biological targets. The hydroxy and methyl groups attached to the thiophene rings could influence the molecule's solubility and reactivity.

Synthesis Analysis

The synthesis of related benzamide compounds has been reported in the literature. For instance, the synthesis of various 2-hydroxy benzamides with potential antifungal properties was described, where 5-(bromoacetyl) salicylamide was reacted with different thioureas and thioalkylamides in ethanol . Similarly, N-(3-hydroxyphenyl) benzamide and its derivatives were synthesized by condensation reactions, which could provide insights into the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzamide derivatives has been extensively studied using X-ray diffraction and computational methods. For example, the crystal structure of a related benzamide compound was determined, revealing a triclinic system with specific lattice constants and a half-chair conformation of the fused six-membered ring . Another study used X-ray diffraction and DFT calculations to analyze the structure of a novel benzamide derivative, which could be relevant for understanding the molecular geometry of the compound .

Chemical Reactions Analysis

Benzamide compounds can undergo various chemical reactions, including condensation and cyclocondensation, to form different derivatives with potential biological activities . The reactivity of the thiophene rings and the benzamide moiety in the compound could be explored through similar reactions to synthesize targeted derivatives for biological evaluation.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be influenced by their molecular structure. For instance, the presence of substituents on the benzamide ring can affect the molecule's solubility, melting point, and stability . Theoretical calculations, such as those determining HOMO and LUMO energies and molecular electrostatic potential, can provide insights into the electronic properties and chemical reactivity of the compound . Additionally, the antioxidant properties of benzamide derivatives have been assessed using free radical scavenging tests, which could be relevant for the compound .

科学研究应用

氨基酚的化学选择性 N-苯甲酰化

- Singh 等人(2017 年)进行的研究探讨了使用苯甲酰异硫氰酸酯对氨基酚进行 N-苯甲酰化。他们发现所得化合物,包括 N-(2-羟苯基)苯甲酰胺,由于其独特的化学结构和特性而具有重要的生物学意义 (Singh、Lakhan 和 Singh,2017 年)。

新型硫脲衍生物的抗病原活性

- Limban 等人(2011 年)的一项研究合成并表征了具有抗病原活性的各种酰硫脲。这些衍生物与细菌细胞表现出显着的相互作用,展示了作为具有抗生物膜特性的新型抗微生物剂的潜力 (Limban、Marutescu 和 Chifiriuc,2011 年)。

潜在的抗癌药物类似物

- Sosnovsky 等人(1986 年)对 N,N:N',N':N'',N''-三-1,2-乙二胺基磷酰三酰胺(TEPA)的硝酰标记类似物进行的研究揭示了治疗指数明显高于硫代 TEPA 和 TEPA 的化合物。这项研究有助于抗癌药物的预测性设计 (Sosnovsky、Rao 和 Li,1986 年)。

抗真菌剂

- Narayana 等人(2004 年)专注于合成具有潜在抗真菌特性的新化合物。所创建的化合物,例如 5-(2-取代-1,3-噻唑-5-基)-2-羟基苯甲酰胺,显示出有希望的抗真菌活性 (Narayana、Vijaya Raj、Ashalatha、Kumari 和 Sarojini,2004 年)。

组蛋白脱乙酰酶抑制剂

- Jiao 等人(2009 年)发现某些 N-羟基-4-(3-苯基丙酰胺)苯甲酰胺衍生物,包括噻吩取代衍生物,对组蛋白脱乙酰酶表现出有效的抑制活性。这些发现对于开发治疗癌症和其他疾病的疗法具有重要意义 (Jiao、Fang、Wang、Guan、Yuan 和 Xu,2009 年)。

阿尔茨海默病治疗

- Lee 等人(2018 年)开发了 5-芳基吲哚基取代的异羟肟酸,可在治疗阿尔茨海默病中发挥潜在作用。他们的化合物在改善动物模型中的疾病表型方面显示出有希望的结果 (Lee 等人,2018 年)。

未来方向

Thiophene-based analogs, such as the compound , have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on exploring these biological effects further and developing new synthesis methods for these compounds.

属性

IUPAC Name |

N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3NO2S2/c19-18(20,21)12-4-1-3-11(9-12)17(24)22-10-13-6-7-15(26-13)16(23)14-5-2-8-25-14/h1-9,16,23H,10H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZLZCNCPJPIYQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2532658.png)

![methyl 4-((2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)methyl)benzoate](/img/structure/B2532659.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(difluoromethylsulfonyl)benzoate](/img/structure/B2532668.png)

![1-{4-[(2-Aminophenyl)methyl]piperazin-1-YL}ethan-1-one](/img/structure/B2532669.png)

![N1-(3-(1H-imidazol-1-yl)propyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2532670.png)

![1-{3-[(3,4-Dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-4-carboxamide](/img/structure/B2532677.png)

![2-[4-(2-Butyl)-piperazin-1-yl]-ethanol dihydrochloride](/img/structure/B2532679.png)

![5-[1-(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2532681.png)